4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester can be achieved through various methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . Another method includes the transition metal-catalyzed direct C-H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki-Miyaura arylation, is also employed .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are designed to be scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in metal-free C-3 chalcogenation (sulfenylation and selenylation) reactions .
Common Reagents and Conditions: Common reagents used in these reactions include haloarenes, α-(hetero)aryl acetyl chlorides, and chalcogen sources such as sulfur and selenium compounds. The reactions are typically carried out under mild conditions, often in the presence of a catalyst .
Major Products: The major products formed from these reactions include 3-heteroaryl-substituted pyrido[1,2-a]pyrimidones and their derivatives. These products are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester has a wide range of scientific research applications. It is used in medicinal chemistry for the development of anti-HIV agents, as well as in the synthesis of compounds with analgesic properties . Additionally, it is employed in bioorganic chemistry for the study of molecular interactions and in materials science for the development of fluorescent sensors and labeling agents .
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. For example, in the context of anti-HIV activity, the compound binds to the active site of HIV-1 integrase, chelating the Mg2+ ion and inhibiting the enzyme’s function . This interaction disrupts the viral DNA integration process, thereby preventing viral replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester include 4-oxo-4H-quinolizine and other pyrido[1,2-a]pyrimidine derivatives . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
64399-37-7 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-(4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)7-6-10-9-14-11-5-3-4-8-15(11)13(10)17/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
YIXJMFGCUAPJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CN=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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